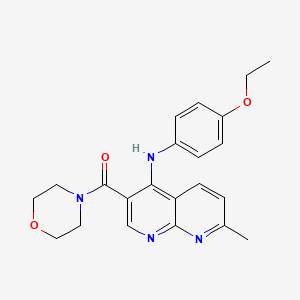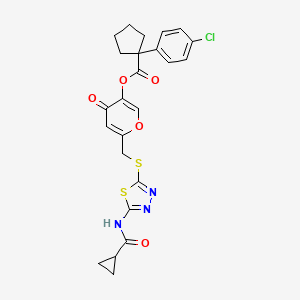![molecular formula C13H14ClN3O2 B2499620 Acide 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoïque chlorhydrate CAS No. 2044702-29-4](/img/structure/B2499620.png)
Acide 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoïque chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bipyridine moiety, which is known for its coordination properties, and its amino acid derivative, which can interact with biological systems.
Applications De Recherche Scientifique
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Its interaction with biological molecules can be explored for potential therapeutic applications, such as enzyme inhibition or modulation of biological pathways.
Medicine: The compound's biological activity can be investigated for its potential use in drug development, particularly in targeting specific diseases or conditions.
Industry: Its coordination properties can be utilized in industrial processes, such as catalysis or material synthesis.
Mécanisme D'action
Target of Action
It’s known that bipyridine compounds, which are part of the structure of this compound, are often used as ligands in coordination chemistry . They form complexes with many transition metals , suggesting that the compound might interact with metal ions in biological systems.
Mode of Action
Bipyridine compounds are known to act as chelating ligands, forming complexes with transition metals . This suggests that the compound might interact with its targets by forming complexes, which could potentially alter the function of the target molecules.
Biochemical Pathways
For instance, they can affect enzyme-catalyzed reactions, which are a chain of reaction steps where the product of one reaction becomes the substrate for the next .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride typically involves the following steps:
Bipyridine Synthesis: The starting material, 2,2'-bipyridine, can be synthesized through the condensation of pyridine with acetaldehyde in the presence of a catalyst.
Amination: The bipyridine compound undergoes amination to introduce the amino group. This can be achieved using reagents such as ammonia or an amine source under specific reaction conditions.
Carboxylation: The amino group is then converted to a carboxylic acid group through carboxylation reactions, which can involve the use of carbon dioxide and a suitable catalyst.
Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as nitrates or nitro compounds.
Reduction Products: Reduced forms, such as amines or alcohols.
Substitution Products: Derivatives with different functional groups, such as halides or esters.
Comparaison Avec Des Composés Similaires
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride can be compared with other similar compounds, such as:
2,2'-Bipyridine: A simpler bipyridine compound without the amino acid derivative.
N-(2-Pyridyl)glycine: A similar compound with a glycine derivative instead of an amino acid.
Bipyridyl-2-carboxylic acid: A compound with a carboxylic acid group directly attached to the bipyridine ring.
Uniqueness: The uniqueness of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride lies in its combination of the bipyridine structure with an amino acid derivative, which provides both coordination properties and biological activity. This dual functionality makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2.ClH/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11;/h1-6,8,10H,7,14H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFVUABWQMQJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(4-Propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2499540.png)



![5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499545.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2499546.png)
![[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2499548.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/new.no-structure.jpg)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2499551.png)
![2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B2499552.png)
![3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2499553.png)
![7-(2,4-dinitrobenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene](/img/structure/B2499554.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2499558.png)
